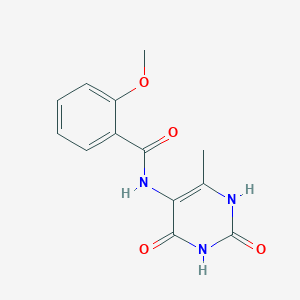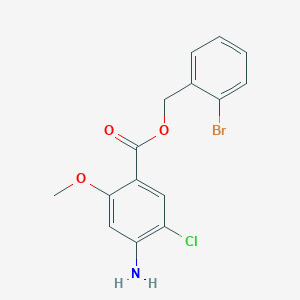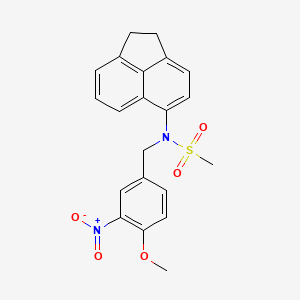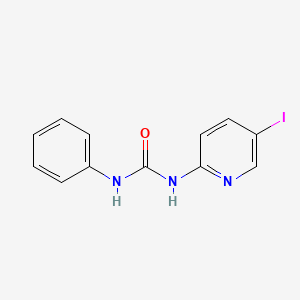![molecular formula C22H16F2N4O2S B3494944 (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate](/img/structure/B3494944.png)
(3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate
Overview
Description
(3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate is a complex organic compound that features a combination of fluorinated aromatic rings, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole intermediate with (2-fluorophenyl)methyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the benzoic acid derivative with the (3-fluorophenyl)methyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced aromatic systems
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated aromatic rings and tetrazole moiety could be useful in the development of advanced materials with unique electronic or photonic properties.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfanyl and tetrazole groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The fluorinated aromatic rings and tetrazole moiety are likely involved in the binding interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorophenyl)methyl 3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate
- (3-Fluorophenyl)methyl 3-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzoate
- (3-Fluorophenyl)methyl 3-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzoate
Uniqueness
The presence of fluorine atoms in (3-Fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c23-18-8-3-5-15(11-18)13-30-21(29)16-7-4-9-19(12-16)28-22(25-26-27-28)31-14-17-6-1-2-10-20(17)24/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZJXBFPZJABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)OCC4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-BROMOPHENYL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B3494861.png)
![2-bromo-3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3494863.png)

![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3494870.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3494873.png)
![5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B3494885.png)
![2-chloro-5-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B3494893.png)

![N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3494923.png)
![2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B3494928.png)
![3-{[({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoic acid](/img/structure/B3494929.png)

![5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B3494961.png)

